

Unveiling the Crystal Architecture of Neodymium(III) Trifluoromethanesulfonate Hydrate: A Technical Guide

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Compound of Interest

Compound Name: *Neodymium(III) trifluoromethanesulfonate*

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A detailed exploration of the synthesis, crystal structure, and experimental protocols for **Neodymium(III) trifluoromethanesulfonate** nonahydrate, --INVALID-LINK--₃, is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the compound's structural characteristics, supported by quantitative data and detailed methodologies.

Neodymium(III) trifluoromethanesulfonate nonahydrate, a member of the lanthanide triflate series, crystallizes in a hexagonal system, presenting a well-defined and highly symmetric structure. Understanding its crystalline architecture is crucial for its application in various fields, including catalysis and materials science.

Crystal Structure and Quantitative Data

The crystal structure of **Neodymium(III) trifluoromethanesulfonate** nonahydrate is isostructural with other hydrated lanthanide trifluoromethanesulfonates, such as those of lanthanum, gadolinium, and lutetium. The neodymium ion (Nd^{3+}) is coordinated by nine water molecules, forming a $[\text{Nd}(\text{H}_2\text{O})_9]^{3+}$ cation. This coordination complex adopts a tricapped trigonal prismatic geometry. The trifluoromethanesulfonate (triflate, CF_3SO_3^-) anions are not

directly bonded to the neodymium ion but are situated in the crystal lattice, balancing the charge of the complex cation.

The crystal belongs to the hexagonal space group $P6_3/m$. The Nd^{3+} ion occupies a site with C_{3h} symmetry. This high symmetry dictates the arrangement of the coordinating water molecules and the overall packing of the ions in the crystal.

Table 1: Crystallographic Data for **Neodymium(III) Trifluoromethanesulfonate** Nonahydrate

Parameter	Value
Chemical Formula	--INVALID-LINK-- ₃
Formula Weight	753.69 g/mol
Crystal System	Hexagonal
Space Group	$P6_3/m$
a	~13.7 Å
c	~7.5 Å
Z	2
Coordination Number	9
Coordination Geometry	Tricapped Trigonal Prism

Note: The unit cell dimensions are approximate, based on the isostructural series, as the specific values for the neodymium compound were not explicitly found in the searched literature.

Table 2: Selected Interatomic Distances

Bond	Distance (Å)
Nd - O (prismatic)	Value not explicitly found
Nd - O (capping)	Value not explicitly found

Note: Specific bond lengths for the neodymium compound are not available in the provided search results but are expected to be consistent with the trend of decreasing ionic radii across the lanthanide series.

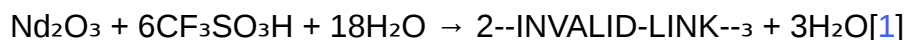
Experimental Protocols

The synthesis and crystallization of **Neodymium(III) trifluoromethanesulfonate** nonahydrate suitable for single-crystal X-ray diffraction analysis involve a straightforward acid-base reaction followed by controlled evaporation.

Synthesis of Neodymium(III) Trifluoromethanesulfonate Nonahydrate

The general synthesis for lanthanide triflates involves the reaction of the corresponding lanthanide oxide with aqueous trifluoromethanesulfonic acid.^[1]

Reaction:



Procedure:

- Neodymium(III) oxide (Nd_2O_3) is suspended in water.
- A stoichiometric amount of aqueous trifluoromethanesulfonic acid ($\text{CF}_3\text{SO}_3\text{H}$) is added dropwise to the suspension with constant stirring.
- The mixture is gently heated to facilitate the reaction and ensure complete dissolution of the oxide, resulting in a clear solution.
- The resulting solution is filtered to remove any unreacted starting material or impurities.
- The filtrate, containing the dissolved **Neodymium(III) trifluoromethanesulfonate**, is then allowed to stand for slow evaporation at room temperature.
- Single crystals of $\text{--INVALID-LINK--}_3$ will form over a period of several days to weeks.

Single-Crystal X-ray Diffraction Analysis

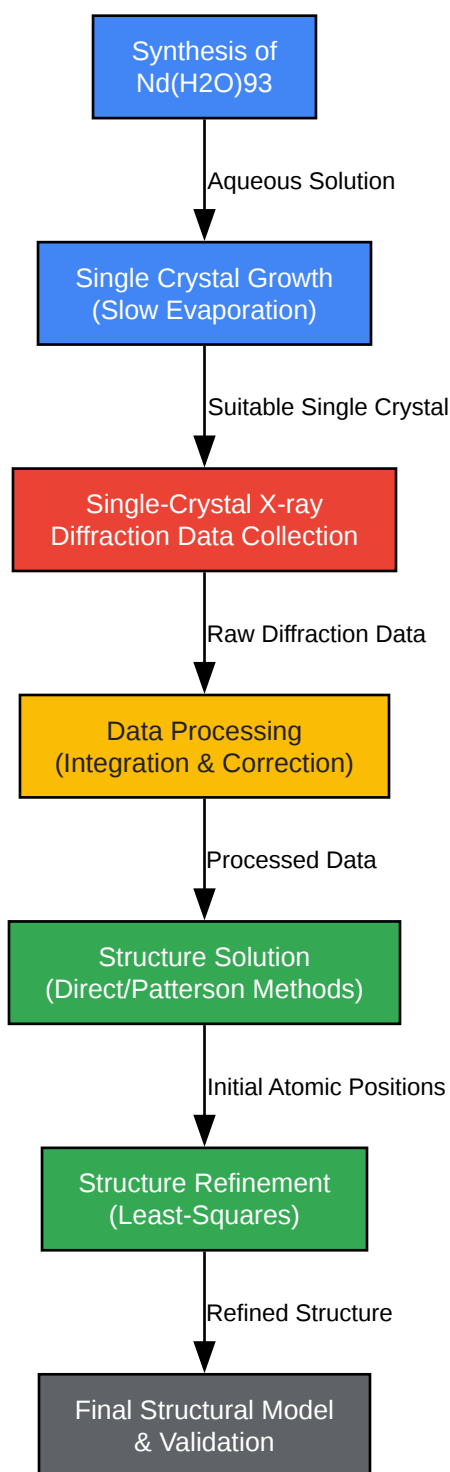
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

- A suitable single crystal of **Neodymium(III) trifluoromethanesulfonate** nonahydrate is selected and mounted on a goniometer head.
- The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
- The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo K α , $\lambda = 0.71073$ Å), is used to collect a complete set of diffraction data by rotating the crystal through a series of angles.
- The collected diffraction intensities are then processed, which includes integration of the reflections, correction for Lorentz and polarization effects, and an absorption correction.
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
- The structural model is then refined by least-squares methods against the experimental diffraction data to obtain the final atomic coordinates, anisotropic displacement parameters, and other crystallographic parameters.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a compound like **Neodymium(III) trifluoromethanesulfonate** nonahydrate follows a logical progression from synthesis to data analysis and final structure validation.



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Workflow for Crystal Structure Determination.

This comprehensive guide provides the foundational knowledge on the crystal structure of **Neodymium(III) trifluoromethanesulfonate nonahydrate**, equipping researchers with the

necessary data and protocols for their scientific endeavors.

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References

- 1. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]
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